molecular formula C18H16N6O B13359780 4-(6-(3,6-Diazabicyclo[3.1.1]heptan-3-yl)pyridin-3-yl)-6-hydroxypyrazolo[1,5-a]pyridine-3-carbonitrile

4-(6-(3,6-Diazabicyclo[3.1.1]heptan-3-yl)pyridin-3-yl)-6-hydroxypyrazolo[1,5-a]pyridine-3-carbonitrile

カタログ番号: B13359780
分子量: 332.4 g/mol
InChIキー: UYAZFBZWUMAMGV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(6-(3,6-Diazabicyclo[3.1.1]heptan-3-yl)pyridin-3-yl)-6-hydroxypyrazolo[1,5-a]pyridine-3-carbonitrile is a potent and selective allosteric inhibitor of the Src Homology 2 domain-containing protein tyrosine phosphatase 2 (SHP2). SHP2, encoded by the PTPN11 gene, is a critical node in the RAS-MAPK signaling pathway , which is dysregulated in a wide array of cancers. This compound exerts its effect by stabilizing SHP2 in an auto-inhibited conformation, thereby disrupting the signal transduction from receptor tyrosine kinases (RTKs) to the downstream RAS effector, effectively suppressing oncogenic MAPK pathway activation . Its primary research value lies in investigating and targeting RTK-driven and RAS-pathway dependent malignancies , including certain types of lung cancer, leukemia, and neuroblastoma. Researchers utilize this inhibitor to explore SHP2's role in cancer cell proliferation and survival, to study mechanisms of resistance to targeted therapies, and to develop novel combination treatment strategies, particularly in the context of KRAS-mutant cancers where direct targeting has proven challenging. The unique 3,6-diazabicyclo[3.1.1]heptane moiety is a key structural feature contributing to its high potency and selectivity profile, making it a valuable chemical probe for fundamental oncological research and drug discovery efforts.

特性

分子式

C18H16N6O

分子量

332.4 g/mol

IUPAC名

4-[6-(3,6-diazabicyclo[3.1.1]heptan-3-yl)pyridin-3-yl]-6-hydroxypyrazolo[1,5-a]pyridine-3-carbonitrile

InChI

InChI=1S/C18H16N6O/c19-5-12-7-21-24-10-15(25)4-16(18(12)24)11-1-2-17(20-6-11)23-8-13-3-14(9-23)22-13/h1-2,4,6-7,10,13-14,22,25H,3,8-9H2

InChIキー

UYAZFBZWUMAMGV-UHFFFAOYSA-N

正規SMILES

C1C2CN(CC1N2)C3=NC=C(C=C3)C4=CC(=CN5C4=C(C=N5)C#N)O

製品の起源

United States

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-(3,6-Diazabicyclo[3.1.1]heptan-3-yl)pyridin-3-yl)-6-hydroxypyrazolo[1,5-a]pyridine-3-carbonitrile involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the pyrazolo[1,5-a]pyridine core: This is typically achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the diazabicycloheptane moiety: This step involves the use of specific reagents and catalysts to attach the diazabicycloheptane group to the pyridine ring.

    Functionalization of the pyridine ring:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, large-scale production may require the development of specialized equipment to handle the complex reaction steps .

化学反応の分析

Types of Reactions

4-(6-(3,6-Diazabicyclo[3.1.1]heptan-3-yl)pyridin-3-yl)-6-hydroxypyrazolo[1,5-a]pyridine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .

科学的研究の応用

4-(6-(3,6-Diazabicyclo[3.1.1]heptan-3-yl)pyridin-3-yl)-6-hydroxypyrazolo[1,5-a]pyridine-3-carbonitrile has several applications in scientific research:

作用機序

The mechanism of action of 4-(6-(3,6-Diazabicyclo[3.1.1]heptan-3-yl)pyridin-3-yl)-6-hydroxypyrazolo[1,5-a]pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

類似化合物との比較

Table 1: Structural Comparison of Pyrazolo[1,5-a]pyridine Derivatives

Compound Name Molecular Formula Key Substituents Biological Activity Source
4-(6-(3,6-Diazabicyclo[3.1.1]heptan-3-yl)pyridin-3-yl)-6-hydroxypyrazolo[1,5-a]pyridine-3-carbonitrile C₂₀H₁₈N₆O 6-hydroxypyridinyl, 3,6-diazabicyclo[3.1.1]heptane RET kinase inhibition
Selpercatinib (6-(2-hydroxy-2-methylpropoxy)-4-[6-[6-[(6-methoxypyridin-3-yl)methyl]-3,6-diazabicyclo[3.1.1]heptan-3-yl]pyridin-3-yl]pyrazolo[1,5-a]pyridine-3-carbonitrile) C₂₉H₃₁N₇O₃ 2-hydroxy-2-methylpropoxy, 6-methoxypyridinylmethyl RET inhibition (IC₅₀ = 0.4 nM)
6-Hydroxy-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile C₉H₇N₃O₂ 6-hydroxy, 4-methoxy Antimicrobial activity (untested)
6-Amino-1-(2-chlorophenyl)-4-(3-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]-pyrazole-5-carbonitrile (3s) C₂₀H₁₈ClN₃O₂ Chlorophenyl, methoxyphenyl, pyrano-pyrazole Synthetic intermediate
6-Ethyl-2,5-dimethyl-7-oxidanylidene-4~{H}-pyrazolo[1,5-a]pyrimidine-3-carbonitrile C₁₁H₁₂N₄O Ethyl, dimethyl, pyrimidine-oxidanylidene Structural analog (no activity data)

Pharmacological and Biochemical Differences

RET Inhibition Selectivity

  • Selpercatinib : Demonstrates high RET selectivity (IC₅₀ = 0.4 nM) due to optimized substituents enhancing target binding and metabolic stability .

Metabolic Stability

  • Degradation products of selpercatinib, including the queried compound, show reduced stability under oxidative stress, as observed in LC-MS studies .

Clinical and Preclinical Data

Table 2: Comparative Efficacy in RET-Positive Cancers

Compound Model/Study Efficacy Outcome Reference
Selpercatinib LIBRETTO-001 Trial 100% response rate in RET-fusion breast cancer (n=2)
4-(6-(3,6-Diazabicyclo...) In vitro degradation Identified as DP1 in selpercatinib stability studies
Vandetanib (Multi-kinase inhibitor) Medullary thyroid cancer Partial responses (40-50% response rate)

Research Findings and Implications

  • 4-(6-(3,6-Diazabicyclo...) is critical for understanding selpercatinib’s degradation pathway, with LC-MS studies confirming its formation under acidic conditions .
  • Structural simplification (e.g., removal of the methoxypyridinylmethyl group) reduces RET affinity but may guide the design of next-generation inhibitors with improved safety profiles .

生物活性

The compound 4-(6-(3,6-Diazabicyclo[3.1.1]heptan-3-yl)pyridin-3-yl)-6-hydroxypyrazolo[1,5-a]pyridine-3-carbonitrile (CAS No. 2222752-06-7) is a complex organic molecule with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a unique structural framework that includes a diazabicycloheptane moiety, which is known for its role in modulating various biological pathways. The molecular formula is C22H25ClN6O2C_{22}H_{25}ClN_{6}O_{2} with a molecular weight of approximately 440.93 g/mol.

Research indicates that compounds similar to this one may interact with various neurotransmitter systems, particularly the dopaminergic and serotonergic pathways. The presence of the diazabicycloheptane structure suggests potential central nervous system (CNS) activity, which could be linked to analgesic effects and modulation of mood disorders.

2. Analgesic Properties

A study highlighted the analgesic activity of derivatives containing the diazabicyclo[3.1.1]heptane framework, indicating that these compounds exhibit higher central analgesic activity than morphine while being free from significant side effects associated with traditional opioids . This suggests that the compound may have potential as a non-opioid analgesic.

3. Antitumor Activity

Preliminary studies have indicated that related pyrazolo[1,5-a]pyridine derivatives possess antitumor properties by inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The specific compound's activity against various cancer cell lines remains to be fully elucidated.

Case Studies and Research Findings

StudyFindings
Study on Analgesic Activity Demonstrated that compounds with the diazabicyclo[3.1.1]heptane structure show significant analgesic effects comparable to morphine without its side effects .
Antitumor Activity Assessment Related compounds exhibited cytotoxicity against several cancer cell lines, suggesting potential use in cancer therapy .
Neuropharmacological Evaluation Investigated the effects on CNS pathways; results indicated modulation of serotonin and dopamine levels, which could impact mood disorders .

Q & A

Q. What are the recommended synthetic routes and optimization strategies for this compound?

The synthesis of pyrazolo-pyridine derivatives typically involves cyclocondensation of precursors under controlled conditions. For example, analogous compounds (e.g., pyrazolo[1,5-a]pyrimidine derivatives) are synthesized via refluxing aminopyrazoles with electrophilic reagents in solvents like pyridine or ethanol, followed by crystallization . Key optimization steps include:

  • Temperature control : Reflux conditions (e.g., 5–6 hours at 80–100°C) to ensure complete reaction .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, pyridine) enhance reaction efficiency .
  • Purification : Recrystallization from ethanol or dioxane improves purity, as seen in yields of 62–70% for related compounds .

Example Data for Analogous Syntheses (from ):

CompoundYield (%)Melting Point (°C)Characterization Methods
10c62266–268IR, 1^1H/13^13C NMR, MS
10d68263–265IR, 1^1H/13^13C NMR, MS
1170221–223Melting point comparison, TLC

Q. How can structural elucidation be performed for this compound?

A multi-technique approach is critical:

  • Spectroscopy :
    • IR : Identify functional groups (e.g., CN stretch at ~2220 cm1^{-1}) .
    • NMR : 1^1H NMR resolves proton environments (e.g., aromatic protons at δ 6.5–8.5 ppm), while 13^13C NMR confirms carbonitrile groups (~116–118 ppm) .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 386 for a related thiazolo-pyrimidine) validate molecular formulas .
  • X-ray crystallography : Resolve complex bicyclic frameworks (e.g., 3,6-Diazabicyclo[3.1.1]heptane moieties) .

Advanced Research Questions

Q. How can researchers identify critical functional groups influencing target binding?

  • Molecular docking : Screen interactions with kinase ATP-binding pockets (e.g., pyrazolo-pyridines’ hydrogen-bonding motifs) .
  • Structure-activity relationship (SAR) : Modify substituents (e.g., hydroxyl or carbonitrile groups) and assay biological activity. For example, replacing 6-hydroxy with methoxy in analogs reduces solubility but enhances binding affinity .
  • Biophysical assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding kinetics .

Q. How should contradictory biological activity data be analyzed?

  • Comparative studies : Benchmark against structurally similar compounds (e.g., 7-amino-pyrazolo[1,5-a]pyrimidine-3-carbonitrile derivatives ).
  • Dose-response assays : Test activity across concentrations to identify non-linear effects .
  • Meta-analysis : Reconcile discrepancies using published datasets (e.g., PubChem bioactivity data ).

Example Similar Compounds (from ):

Compound NameStructural Variation
7-Hydrazinyl-5-methylpyrazolo[...]-carbonitrileHydrazine substituent at C7
3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamineNitro groups at C3 and C6

Q. What experimental design principles apply to pharmacological studies?

  • In vitro models : Use kinase inhibition assays (e.g., EGFR or BRAF targets) with positive/negative controls .
  • In vivo optimization : Dose-ranging studies in rodent models, monitoring pharmacokinetics (e.g., half-life, bioavailability) .
  • Statistical rigor : Randomized block designs (e.g., split-plot for multi-variable testing) ensure reproducibility .

Q. How can stability issues during synthesis or storage be mitigated?

  • Light/temperature control : Store at –20°C in amber vials to prevent degradation of light-sensitive groups (e.g., carbonitriles) .
  • Lyophilization : Improve shelf-life of hygroscopic intermediates .
  • Analytical monitoring : Use HPLC-PDA to detect decomposition products during storage .

Q. What advanced strategies enhance synthetic efficiency?

  • Flow chemistry : Continuous reactors reduce side reactions in multi-step syntheses .
  • Catalytic optimization : Palladium-catalyzed cross-couplings for pyridine ring functionalization .
  • Computational modeling : DFT calculations predict reaction pathways and transition states .

Q. How does this compound compare to analogs in drug discovery?

  • Bioactivity profiling : Compare IC50_{50} values against kinase targets (e.g., pyrazolo[4,3-c]pyridin-4(5H)-ones show ATP-competitive inhibition ).
  • ADMET properties : Assess metabolic stability (e.g., microsomal assays) and toxicity (e.g., Ames test) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。